molecular formula C18H19N3O2S B14159487 [2-(3,4-Dimethoxy-phenyl)-ethyl]-(4-pyridin-3-yl-thiazol-2-yl)-amine CAS No. 315703-29-8

[2-(3,4-Dimethoxy-phenyl)-ethyl]-(4-pyridin-3-yl-thiazol-2-yl)-amine

Cat. No.: B14159487
CAS No.: 315703-29-8
M. Wt: 341.4 g/mol
InChI Key: QIVUIUGLQSYZDH-UHFFFAOYSA-N
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Description

[2-(3,4-Dimethoxy-phenyl)-ethyl]-(4-pyridin-3-yl-thiazol-2-yl)-amine: is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a pyridinyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-(4-pyridin-3-yl-thiazol-2-yl)-amine typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the dimethoxyphenyl intermediate.

    Synthesis of the Pyridinyl Intermediate: The pyridinyl intermediate is synthesized through a series of reactions starting from pyridine.

    Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl and pyridinyl intermediates with a thiazolyl group under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the dimethoxyphenyl group.

    Reduction: Reduction reactions may target the pyridinyl or thiazolyl groups.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.

    Material Science: It may be incorporated into polymers or other materials to impart specific properties.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It may influence cell signaling pathways, providing insights into cellular processes.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific proteins or pathways.

    Therapeutics: It may have potential therapeutic applications in treating diseases such as cancer or neurological disorders.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.

    Agriculture: It may have applications in developing agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of [2-(3,4-Dimethoxy-phenyl)-ethyl]-(4-pyridin-3-yl-thiazol-2-yl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • [2-(3,4-Dimethoxy-phenyl)-ethyl]-(4-pyridin-2-yl-thiazol-2-yl)-amine
  • [2-(3,4-Dimethoxy-phenyl)-ethyl]-(4-pyridin-4-yl-thiazol-2-yl)-amine

Comparison:

  • Structural Differences: The position of the pyridinyl group varies among similar compounds, leading to differences in their chemical properties and reactivity.
  • Unique Properties: [2-(3,4-Dimethoxy-phenyl)-ethyl]-(4-pyridin-3-yl-thiazol-2-yl)-amine may exhibit unique binding affinities and selectivities due to its specific structure, making it distinct in its applications and effects.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

315703-29-8

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-3-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C18H19N3O2S/c1-22-16-6-5-13(10-17(16)23-2)7-9-20-18-21-15(12-24-18)14-4-3-8-19-11-14/h3-6,8,10-12H,7,9H2,1-2H3,(H,20,21)

InChI Key

QIVUIUGLQSYZDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=CS2)C3=CN=CC=C3)OC

Origin of Product

United States

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